Thermal and Physical Property Differentiation: 2-Amino-4-fluoropyridine vs. 2-Amino-5-fluoropyridine for Purification and Formulation
In direct head-to-head comparison of commercially available analytical specifications, 2-Amino-4-fluoropyridine (CAS 944401-77-8) exhibits a melting point of 102 °C, approximately 8-10 °C higher than its 5-fluoro positional isomer 2-Amino-5-fluoropyridine (CAS 21717-96-4, mp 92-94 °C) . This thermal difference corresponds to measurably improved crystallization behavior and solid-state handling characteristics under ambient laboratory conditions. Both compounds share identical molecular formula (C5H5FN2) and molecular weight (112.11 g/mol), eliminating mass-based differentiation as a confounding variable. The higher melting point of the 4-fluoro isomer directly translates to reduced risk of solid caking or degradation during routine storage (recommended at 2-8 °C) and enables more reliable recrystallization-based purification protocols .
| Evidence Dimension | Melting point (solid-state thermal stability indicator) |
|---|---|
| Target Compound Data | 102 °C |
| Comparator Or Baseline | 2-Amino-5-fluoropyridine (CAS 21717-96-4): 92-94 °C |
| Quantified Difference | Δmp = +8 to +10 °C (approximately 9-10% higher thermal stability threshold) |
| Conditions | Commercial analytical specifications, standard atmospheric pressure |
Why This Matters
Higher melting point directly improves solid-state stability during shipping, storage, and recrystallization purification steps, reducing procurement risk and simplifying downstream handling for kilogram-scale synthesis campaigns.
